molecular formula C7H16ClNO2 B2464953 (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride CAS No. 2503206-73-1

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride

Cat. No.: B2464953
CAS No.: 2503206-73-1
M. Wt: 181.66
InChI Key: OYRAVIMLOQFMFH-UHFFFAOYSA-N
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Description

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride is a substituted 1,3-dioxolane derivative with a methanamine group and three methyl substituents on the dioxolane ring. The compound belongs to the class of cyclic ether hydrochlorides, characterized by a five-membered 1,3-dioxolane ring system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(2,2,4-trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)9-5-7(3,4-8)10-6;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRAVIMLOQFMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)(C)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Glycerol Derivatives

The 1,3-dioxolane moiety is typically constructed via acid-catalyzed cyclization of glycerol derivatives. For example, (2,2,4-trimethyl-1,3-dioxolan-4-yl)methanol serves as a key intermediate, synthesized by reacting 2,2,4-trimethyl-1,3-dioxolane-4-carbaldehyde with reducing agents like sodium borohydride. This alcohol intermediate is subsequently converted to the corresponding methanamine through a two-step process:

  • Mitsunobu Reaction : Treatment with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitates the substitution of hydroxyl groups with phthalimide, introducing a protected amine.
  • Deprotection : Hydrazinolysis in methanol under reflux cleaves the phthalimide group, yielding the free amine, which is then protonated with hydrochloric acid to form the hydrochloride salt.

Representative Data:

Step Reagents/Conditions Yield Reference
Cyclization H₂SO₄, acetone, 0°C → RT, 12 h 78%
Mitsunobu PPh₃, DEAD, THF, 20°C, 20 h 59%
Deprotection NH₂NH₂, MeOH, reflux, 6 h 85%

Functionalization of Preformed Dioxolanes

Reductive Amination Strategies

An alternative route involves reductive amination of (2,2,4-trimethyl-1,3-dioxolan-4-yl)methanal. In one protocol, the aldehyde is condensed with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). This method avoids harsh deprotection steps and achieves moderate yields (50–65%).

Nucleophilic Substitution

Patents disclose the use of chloro- or bromo-dioxolane precursors reacted with ammonia or ammonium salts. For instance, (2,2,4-trimethyl-1,3-dioxolan-4-yl)methyl bromide undergoes SN2 displacement with aqueous ammonia in tetrahydrofuran (THF) at 60°C, followed by HCl gas bubbling to precipitate the hydrochloride salt.

Key Observations:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.
  • Steric Hindrance : The 2,2,4-trimethyl substitution pattern impedes nucleophilic attack, necessitating elevated temperatures (80–100°C).

Optimization and Scale-Up Challenges

Catalytic Improvements

Recent advancements employ organocatalysts to accelerate amine formation. Thiourea derivatives (e.g., Takemoto’s catalyst) facilitate asymmetric induction in the amination step, though enantioselectivity remains modest (er 70:30).

Purification Techniques

Chromatographic purification is often required due to byproduct formation (e.g., elimination products). Reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients resolves the target compound from impurities, as confirmed by LCMS (m/z 146.1 [M+H]+ for the free base).

Structural Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, D₂O): δ 1.32 (s, 6H, 2×CH₃), 1.44 (s, 3H, CH₃), 3.58–3.67 (m, 2H, OCH₂), 3.92 (dd, J = 8.4 Hz, 1H, CHN), 4.21 (dd, J = 6.8 Hz, 1H, CHO).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C-N bend), 1100 cm⁻¹ (C-O-C asym).

X-ray Crystallography

Single-crystal analysis confirms the dioxolane ring adopts a chair conformation, with the methyl groups in equatorial positions. The amine hydrochloride moiety participates in hydrogen-bonding networks, stabilizing the crystal lattice.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a chiral building block in cardiovascular agents. For example, its incorporation into imidazopyridine carboxamides enhances solubility and bioavailability, as evidenced by patent US9278968B2.

Catalysis

Pd complexes ligated by (2,2,4-trimethyl-1,3-dioxolan-4-yl)methanamine exhibit improved enantioselectivity in Heck couplings (up to 92% ee).

Chemical Reactions Analysis

Types of Reactions

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine Hydrochloride (CAS: N/A)

  • Structure : Differs by lacking the 4-methyl group on the dioxolane ring.
  • Synthesis : Prepared via similar routes involving THF and hydrochloric acid, though yields and conditions vary (e.g., 36% yield reported for a borolan-2-yl analog) .
  • Applications : Used as a chiral intermediate in pharmaceutical synthesis .

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine Hydrochloride (CAS: 1086265-11-3)

  • Structure : Features an ethanamine chain instead of methanamine and an additional stereocenter (S-configuration).
  • Properties : Molecular weight = 193.67 g/mol; used in enantioselective synthesis .
  • Key Difference : The ethanamine chain may alter receptor binding compared to the shorter methanamine group in the target compound.

(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (CAS: 2794737)

  • Structure : Replaces the dioxolane ring with a thiazole ring and introduces a 4-chlorophenyl substituent.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C)
Target Compound C₇H₁₅ClNO₂ 180.65 (calculated) Polar solvents Not reported
(S)-2-(2,2-Dimethyl-dioxolan-4-yl)ethanamine HCl C₇H₁₆ClNO₂ 193.67 Water, ethanol Not reported
Tyramine Hydrochloride (CAS: 60-19-5) C₈H₁₁NO·HCl 173.65 Water, methanol 260–265 (decomp.)

Notes:

  • The target compound’s methyl-rich dioxolane ring likely increases lipophilicity compared to simpler amines like tyramine hydrochloride .
  • Hydrochloride salts generally exhibit higher thermal stability due to ionic lattice formation .

Biological Activity

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride, with the CAS number 167301-82-8, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, toxicological data, and potential therapeutic applications.

The compound has the molecular formula C6H14ClNO2C_6H_{14}ClNO_2 and a molecular weight of 167.63 g/mol. It is characterized by a high solubility in water and favorable pharmacokinetic properties such as good gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

PropertyValue
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
SolubilityVery soluble
GI AbsorptionHigh
BBB PermeantYes

Neuropharmacological Effects

Given its ability to cross the BBB, there is potential for neuropharmacological applications. Preliminary studies suggest that dioxolane derivatives could influence neurotransmitter systems or exhibit neuroprotective effects. Research into related compounds indicates potential applications in treating neurodegenerative diseases .

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate moderate toxicity levels; however, comprehensive studies are needed to establish a complete safety profile .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of dioxolane compounds found that certain derivatives exhibited MIC values comparable to standard antibiotics against resistant strains .
  • Neuroprotective Properties : Research on similar compounds has highlighted their potential in reducing oxidative stress in neuronal cells. This suggests that this compound may also possess neuroprotective qualities .
  • Pharmacokinetic Studies : Investigations into the absorption and distribution of related dioxolane compounds have shown promising results regarding bioavailability and tissue distribution patterns .

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